1-(2-Chloroethyl)isoquinoline
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Overview
Description
1-(2-Chloroethyl)isoquinoline is a heterocyclic aromatic organic compound. It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring. Isoquinoline derivatives are known for their diverse biological activities and are found in various natural alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)isoquinoline can be synthesized through several methods. One common approach involves the reaction of isoquinoline with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques are also utilized to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The isoquinoline ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to tetrahydroisoquinoline derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alcohols), bases (potassium carbonate), solvents (dichloromethane).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether).
Major Products:
- Substitution reactions yield various substituted isoquinoline derivatives.
- Oxidation reactions produce isoquinoline N-oxides.
- Reduction reactions result in tetrahydroisoquinoline derivatives.
Scientific Research Applications
1-(2-Chloroethyl)isoquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)isoquinoline involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The isoquinoline ring can interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Quinoline: Similar structure but with a nitrogen atom at a different position.
2-Chloroethylamine: Contains a chloroethyl group but lacks the isoquinoline ring.
Tetrahydroisoquinoline: Reduced form of isoquinoline with different biological activities.
Uniqueness: 1-(2-Chloroethyl)isoquinoline is unique due to its combination of the isoquinoline ring and the chloroethyl group. This combination imparts distinct chemical reactivity and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H10ClN |
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Molecular Weight |
191.65 g/mol |
IUPAC Name |
1-(2-chloroethyl)isoquinoline |
InChI |
InChI=1S/C11H10ClN/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4,6,8H,5,7H2 |
InChI Key |
MYVSATVIQNWQGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2CCCl |
Origin of Product |
United States |
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